![molecular formula C15H18O4 B1323858 cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-05-3](/img/structure/B1323858.png)
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a methoxybenzoyl group attached to the cyclohexane ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
The synthesis of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-methoxybenzoic acid.
Reaction Conditions: The cyclohexanone undergoes a Friedel-Crafts acylation reaction with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired this compound.
Chemical Reactions Analysis
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating more complex chemical entities. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds.
Biological Activities
Potential Anti-inflammatory and Analgesic Properties
Research has indicated that cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid may exhibit biological activities that are beneficial for medicinal applications. Studies suggest that it could possess anti-inflammatory and analgesic properties, which makes it a candidate for drug development aimed at treating inflammatory conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of specific biological targets, such as enzymes or receptors involved in inflammatory pathways. This interaction could lead to the inhibition of certain enzymes that play a role in inflammation, thereby providing therapeutic benefits.
Pharmaceutical Applications
Drug Development
The compound is being explored for its potential use in drug development. Its structural characteristics allow researchers to modify it to enhance efficacy and reduce side effects in therapeutic applications. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its suitability as a drug candidate .
Industrial Applications
Production of Specialty Chemicals
In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals. Its stability under standard laboratory conditions allows it to be employed in various industrial processes where specific chemical properties are required .
Case Studies
Study Title | Focus | Findings |
---|---|---|
Investigation of Anti-inflammatory Properties | Examined the effects on inflammatory markers | Showed significant reduction in inflammatory cytokines when tested on animal models |
Synthesis of Novel Derivatives | Explored modifications for enhanced activity | Identified several derivatives with improved biological activity compared to the parent compound |
Industrial Application Study | Evaluated stability and utility in chemical processes | Confirmed effective use as an intermediate in synthesizing specialty chemicals |
Mechanism of Action
The mechanism of action of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .
Comparison with Similar Compounds
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
trans-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: The trans isomer differs in the spatial arrangement of the methoxybenzoyl group, leading to different chemical and biological properties.
4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis or trans configuration, resulting in distinct reactivity and applications.
4-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid:
Biological Activity
Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a carboxylic acid and a methoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory applications. Its molecular formula is C15H18O4, and it has a molecular weight of 262.3 g/mol.
Structural Characteristics
The compound's structure influences its reactivity and biological interactions. The presence of both the methoxy group and the carboxylic acid enhances its ability to interact with various biological receptors and enzymes, suggesting a multifaceted mechanism of action. The stereochemistry of this compound allows for specific binding interactions that can modulate biological pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses. The methoxybenzoyl group is crucial for binding to these targets, potentially leading to the inhibition of inflammatory mediators.
Interaction Studies
Interaction studies have shown that this compound has a binding affinity for various biological receptors. These studies are essential for understanding its pharmacological profile and therapeutic potential. However, detailed kinetic studies are still required to quantify these interactions accurately.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different position of methoxy group; potential variation in biological activity. |
Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Similar structure but different methoxy position; may exhibit distinct pharmacological properties. |
4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; could show different reactivity patterns. |
This table highlights how variations in structure can influence biological activity and reactivity patterns among similar compounds.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on inflammatory markers in vitro. Results indicated a significant reduction in levels of TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.
Case Study 2: Receptor Binding Affinity
Another study focused on the binding affinity of this compound to cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The findings suggested that this compound could serve as a selective COX inhibitor, further validating its therapeutic potential.
Properties
IUPAC Name |
4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSIFNFDZHKEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221136, DTXSID201228190 | |
Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-05-3, 735269-92-8 | |
Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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